5-Ethyldecane-5-thiol

Catalog No.
S13128154
CAS No.
80867-37-4
M.F
C12H26S
M. Wt
202.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyldecane-5-thiol

CAS Number

80867-37-4

Product Name

5-Ethyldecane-5-thiol

IUPAC Name

5-ethyldecane-5-thiol

Molecular Formula

C12H26S

Molecular Weight

202.40 g/mol

InChI

InChI=1S/C12H26S/c1-4-7-9-11-12(13,6-3)10-8-5-2/h13H,4-11H2,1-3H3

InChI Key

ZRHZLIPVCIQJNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)(CCCC)S

5-Ethyldecane-5-thiol is an organic compound classified as a thiol, characterized by the presence of a sulfhydryl group (-SH) attached to a carbon chain. Its molecular formula is C11H24SC_{11}H_{24}S, indicating it consists of eleven carbon atoms, twenty-four hydrogen atoms, and one sulfur atom. The structure features a long carbon chain with an ethyl group at the fifth position, contributing to its unique properties. Thiols like 5-ethyldecane-5-thiol are known for their strong odors and are often compared to the smell of rotten eggs or garlic due to the presence of sulfur.

Typical of thiols:

  • Oxidation: Thiols can be oxidized to form disulfides. For example:
    2RSH+O2RSSR+H2O2RSH+O_2\rightarrow R-S-S-R+H_2O
  • Thiol-ene Reactions: It can undergo thiol-ene reactions, where it adds across alkenes to form thioethers. This reaction is often initiated by radical mechanisms and is utilized in polymer chemistry:
    RSH+RCH=CH2RSR+H2RSH+R'CH=CH_2\rightarrow RSR'+H_2
  • Nucleophilic Substitution: The sulfur atom in thiols acts as a strong nucleophile, allowing for reactions with alkyl halides to form sulfides:
    RSH+RXRSR+HXRSH+R'X\rightarrow RSR'+HX

Several methods exist for synthesizing thiols, including:

  • Reduction of Disulfides: Disulfides can be reduced using reducing agents such as lithium aluminum hydride or zinc in acidic conditions.
  • Alkylation of Thiourea: This method involves the reaction of thiourea with alkyl halides:
    RBr+SC(NH2)2RSH+byproductsRBr+SC(NH_2)_2\rightarrow RSH+byproducts
  • Direct Hydrolysis of Thioacetals: Thioacetals can be hydrolyzed to yield the corresponding thiols.

For 5-ethyldecane-5-thiol specifically, the synthesis may involve starting from longer-chain alkanes through functionalization methods such as hydrodesulfurization or alkylation reactions.

5-Ethyldecane-5-thiol has various applications:

  • Flavoring Agents: Due to its distinct odor, it may be used in food flavoring or fragrance formulations.
  • Chemical Intermediates: It serves as a precursor for synthesizing other sulfur-containing compounds.
  • Polymer Chemistry: Utilized in thiol-ene reactions for creating polymers with specific properties.

Interaction studies involving thiols typically focus on their reactivity with various electrophiles and their role in biological systems. Research indicates that thiols can interact with heavy metals and other toxic compounds, forming stable complexes that mitigate toxicity. Additionally, studies on the reactivity of thiols with different substrates provide insights into their potential applications in drug design and environmental chemistry.

Several compounds share structural similarities with 5-ethyldecane-5-thiol. Here are some notable examples:

Compound NameStructureUnique Features
HexanethiolC6H14SC_6H_{14}SShorter carbon chain; used in flavoring and fragrances
OctanethiolC8H18SC_8H_{18}SLonger carbon chain; exhibits similar reactivity
NonanethiolC9H20SC_9H_{20}SIncreased hydrophobicity; potential use in surfactants
DecanethiolC10H22SC_{10}H_{22}SLonger chain; used in industrial applications

Each compound exhibits unique properties based on its carbon chain length and functional groups, affecting its reactivity and applications. The distinct ethyl substitution at the fifth position in 5-ethyldecane-5-thiol contributes to its specific characteristics compared to these similar compounds.

XLogP3

5.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

202.17552200 g/mol

Monoisotopic Mass

202.17552200 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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